molecular formula C15H17Cl B14384478 3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene CAS No. 90052-60-1

3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene

Cat. No.: B14384478
CAS No.: 90052-60-1
M. Wt: 232.75 g/mol
InChI Key: LAIMQWWMEBMJII-UHFFFAOYSA-N
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Description

3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color This compound is a chlorinated azulene derivative, which means it has a chlorine atom attached to its structure

Preparation Methods

The synthesis of 3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene typically involves the chlorination of 1,4-dimethyl-7-(propan-2-yl)azulene. This can be achieved through various chlorinating agents under controlled conditions. Industrial production methods may involve large-scale chlorination processes using optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other azulene derivatives and complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Azulene derivatives, including this compound, have shown potential anti-inflammatory and antimicrobial properties, making them candidates for drug development.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share a similar azulene core structure, the presence of different substituents, such as chlorine in this compound, imparts unique chemical and biological properties. For instance, guaiazulene is known for its anti-inflammatory properties and is used in cosmetics, while chamazulene is found in chamomile oil and has soothing effects .

Properties

CAS No.

90052-60-1

Molecular Formula

C15H17Cl

Molecular Weight

232.75 g/mol

IUPAC Name

3-chloro-1,4-dimethyl-7-propan-2-ylazulene

InChI

InChI=1S/C15H17Cl/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9H,1-4H3

InChI Key

LAIMQWWMEBMJII-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)Cl

Origin of Product

United States

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